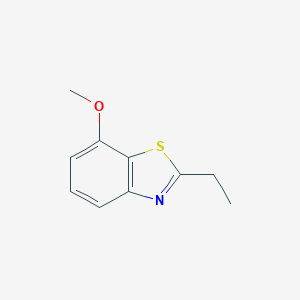
2-Ethyl-7-methoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-7-methoxy-1,3-benzothiazole (EMBT) is a synthetic chemical compound that belongs to the class of benzothiazole derivatives. It is widely used in various scientific research applications, including medicinal chemistry, biochemistry, and environmental science. EMBT is a highly versatile compound that exhibits a wide range of biological activities, making it an attractive target for drug discovery and development.
Mechanism Of Action
2-Ethyl-7-methoxy-1,3-benzothiazole exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation, as well as modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
2-Ethyl-7-methoxy-1,3-benzothiazole has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. It has also been shown to alter the expression of various genes involved in cell cycle regulation, DNA repair, and cell signaling.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Ethyl-7-methoxy-1,3-benzothiazole in laboratory experiments is its high potency and selectivity, which allows for the precise modulation of various cellular and molecular processes. However, one of the limitations of using 2-Ethyl-7-methoxy-1,3-benzothiazole is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of 2-Ethyl-7-methoxy-1,3-benzothiazole. One potential avenue is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of novel synthetic analogs of 2-Ethyl-7-methoxy-1,3-benzothiazole with improved potency and selectivity. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying the biological effects of 2-Ethyl-7-methoxy-1,3-benzothiazole.
Synthesis Methods
2-Ethyl-7-methoxy-1,3-benzothiazole can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with ethyl acrylate in the presence of a catalyst. The resulting compound is then subjected to a series of chemical reactions, including oxidation and methylation, to yield 2-Ethyl-7-methoxy-1,3-benzothiazole. The synthesis of 2-Ethyl-7-methoxy-1,3-benzothiazole is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
2-Ethyl-7-methoxy-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, including its antitumor, antifungal, and antibacterial activities. It has also been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
163299-21-6 |
|---|---|
Product Name |
2-Ethyl-7-methoxy-1,3-benzothiazole |
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-ethyl-7-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-9-11-7-5-4-6-8(12-2)10(7)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
AMXHBFCYIDWTEE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C(=CC=C2)OC |
Canonical SMILES |
CCC1=NC2=C(S1)C(=CC=C2)OC |
synonyms |
Benzothiazole, 2-ethyl-7-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



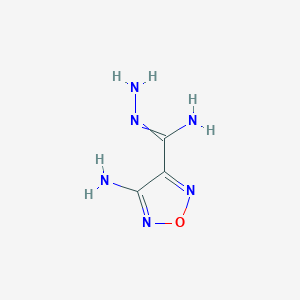

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)

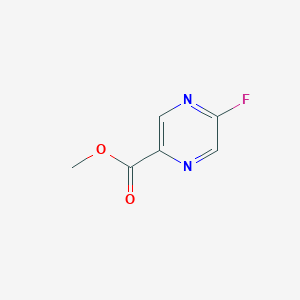

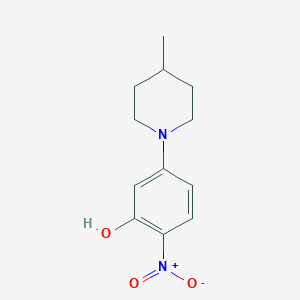
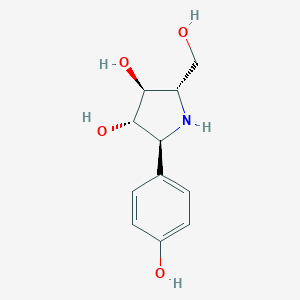

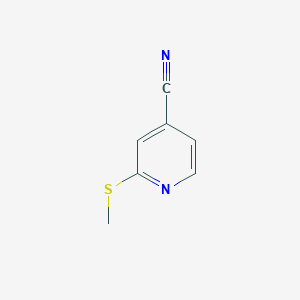

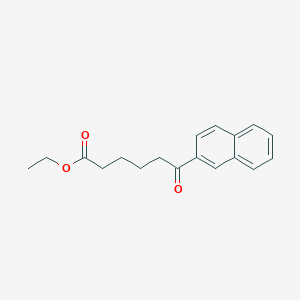
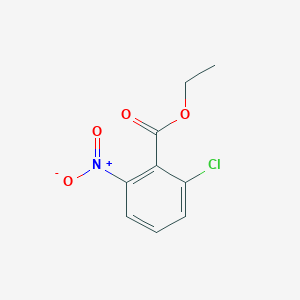
![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)